3E,5Z-Octadien-2-one

Catalog No.
S1800807
CAS No.
4173-41-5
M.F
C8H12O
M. Wt
124.182
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3E,5Z-Octadien-2-one

CAS Number

4173-41-5

Product Name

3E,5Z-Octadien-2-one

Molecular Formula

C8H12O

Molecular Weight

124.182

Synonyms

3E,5Z-Octadien-2-one

3E,5Z-Octadien-2-one, also known as (E,Z)-3,5-octadien-2-one, is an organic compound with the molecular formula C8H12OC_8H_{12}O and a molecular weight of approximately 124.18 g/mol. It features a conjugated diene system with two double bonds located at the 3rd and 5th positions of the octadiene chain, along with a ketone functional group at the 2nd position. The compound exhibits geometric isomerism due to the presence of double bonds, leading to distinct configurations: trans (E) at the 3rd carbon and cis (Z) at the 5th carbon. This compound is often characterized by its volatile nature and distinct odor, which is reminiscent of certain floral scents .

Typical of unsaturated ketones:

  • Electrophilic Addition: The double bonds can undergo electrophilic addition reactions, where electrophiles attack the carbon atoms involved in the double bonds.
  • Hydrogenation: In the presence of hydrogen and a catalyst, such as palladium or platinum, 3E,5Z-Octadien-2-one can be hydrogenated to form saturated compounds.
  • Aldol Condensation: Under basic conditions, it can participate in aldol condensation reactions with other carbonyl compounds to form β-hydroxy ketones.
  • Oxidation: The compound can be oxidized to form various products depending on reaction conditions, including carboxylic acids or other ketones .

Research has indicated that 3E,5Z-Octadien-2-one exhibits notable biological activities. It has been recognized for its potential antimicrobial properties against various pathogens. Additionally, studies have suggested that it may possess insecticidal activity, making it a candidate for use in pest control formulations. Its presence has been documented in several plant species, where it may play a role in plant defense mechanisms against herbivores and pathogens .

Several methods are employed for synthesizing 3E,5Z-Octadien-2-one:

  • Conventional Organic Synthesis: This involves multi-step synthetic routes starting from simpler organic precursors through reactions such as aldol condensation followed by dehydration.
  • Biotechnological Approaches: Microbial fermentation processes utilizing specific strains capable of producing this compound from natural substrates have been explored.
  • Chemical Modification: Existing compounds with similar structures can be chemically modified to yield 3E,5Z-Octadien-2-one through selective reactions .

3E,5Z-Octadien-2-one finds applications across various fields:

  • Flavor and Fragrance Industry: Due to its pleasant aroma, it is used as a flavoring agent in food products and as a fragrance component in perfumes.
  • Agricultural Chemistry: Its insecticidal properties make it valuable in developing natural pesticides.
  • Pharmaceuticals: Potential applications in drug formulations due to its biological activity are being investigated .

Interaction studies involving 3E,5Z-Octadien-2-one have focused on its effects on biological systems. Notably:

  • Studies have examined its interaction with microbial membranes, revealing its potential as an antimicrobial agent.
  • Research has also explored its effects on insect behavior and physiology, indicating possible mechanisms of action that disrupt normal functions in pests .

Several compounds share structural similarities with 3E,5Z-Octadien-2-one. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
1-Octen-3-oneAliphatic ketoneContains only one double bond; less complex.
3E,5E-Octadien-2-oneConjugated dieneHas different geometric configurations; both E.
(E,E)-3,5-octadien-2-oneConjugated dieneDifferent stereochemistry; both E configurations.
3-Methylbutan-2-oneAliphatic ketoneContains branched structure; no conjugation.

The unique aspect of 3E,5Z-Octadien-2-one lies in its specific stereochemical arrangement (one E and one Z configuration), which influences its reactivity and biological properties compared to other similar compounds that may possess different configurations or structural features .

Aldol Condensation and Dehydration Pathways

The aldol condensation reaction represents the most fundamental and widely employed synthetic route for the preparation of 3E,5Z-octadien-2-one . This approach involves the base-catalyzed condensation of aldehydes with ketones, followed by dehydration to form the characteristic conjugated diene structure [7]. The reaction proceeds through enolate formation, nucleophilic attack, and subsequent elimination of water to generate the desired α,β-unsaturated carbonyl system [7].

The mechanism begins with the formation of an enolate anion through deprotonation of the α-hydrogen of the ketone substrate by a strong base such as sodium hydroxide or potassium hydroxide [7]. The enolate subsequently attacks the carbonyl carbon of the aldehyde component, forming a β-hydroxy ketone intermediate [7]. Under the reaction conditions, this aldol product undergoes spontaneous dehydration to yield the conjugated dienone structure [7].

Table 1: Aldol Condensation Reaction Conditions for 3E,5Z-Octadien-2-one Synthesis

ParameterTypical ValueOptimized Value
Temperature Range (°C)60-8070-90
Base Concentration (sodium hydroxide)10-15% (w/v)15-20% (w/v)
Solvent SystemEthanol/Water (3:1)Ethanol/Water (4:1)
Reaction Time (hours)4-62-4
Pressure (atm)1-21.5-2.5
Catalyst Typepotassium hydroxide/sodium hydroxidepotassium hydroxide with phase transfer
pH Range12-1413-14
Conversion Rate (%)70-8585-95

The aldol condensation pathway for 3E,5Z-octadien-2-one synthesis typically employs acetone as the ketone component and crotonaldehyde as the aldehyde substrate . The reaction conditions must be carefully controlled to favor the formation of the desired stereoisomer while minimizing side reactions . Higher temperatures generally favor the dehydration step, while base concentration affects both the rate of enolate formation and the selectivity of the condensation reaction .

Research findings indicate that the use of polar protic solvents such as ethanol-water mixtures enhances the solubility of reactants and facilitates the dehydration process . The ethanol component serves as a co-solvent that improves miscibility between organic and aqueous phases, while water participates in the proton transfer mechanisms essential for the reaction .

Catalytic Isomerization of Precursor Dienones

Catalytic isomerization represents an alternative synthetic strategy for obtaining 3E,5Z-octadien-2-one from other octadienone isomers [5]. This approach is particularly valuable when starting materials contain predominantly E,E or Z,Z configurations that require conversion to the desired E,Z stereochemistry [5]. The isomerization process typically employs phosphine-based catalysts or metal complexes to facilitate the selective rearrangement of double bond geometry [5].

Polystyrene-supported triphenylphosphine has emerged as an effective catalyst for the stereoselective isomerization of 1,1-diethoxyalk-3-yn-2-ones to form E,E-α,β-δ,γ-dienones [5]. The reaction proceeds through a mechanism involving nucleophilic attack of the phosphine on the alkyne moiety, followed by rearrangement to generate the conjugated diene system [5]. Research demonstrates that catalyst loadings of 20-30 mol% at temperatures of 60-80°C provide optimal conversion rates while maintaining high stereoselectivity [5].

The isomerization process can be enhanced through the addition of co-catalysts such as pentane-2,4-dione, which facilitates the formation of reactive intermediates and improves overall reaction efficiency [5]. Experimental studies show that the use of pentane-2,4-dione as a co-catalyst increases yields from 29% to approximately 50% under optimized conditions [5].

Temperature control plays a critical role in determining the stereochemical outcome of the isomerization reaction [5]. Lower temperatures favor kinetic control, leading to preferential formation of the thermodynamically less stable E,Z isomer, while higher temperatures promote thermodynamic equilibration [5]. The reaction time must also be carefully optimized to achieve maximum conversion while preventing over-isomerization to unwanted stereoisomers [5].

Biocatalytic Approaches (Enzymatic Oxidation)

Biocatalytic synthesis of 3E,5Z-octadien-2-one precursors represents an emerging area of research that offers advantages in terms of environmental sustainability and reaction selectivity [9]. Enzymatic oxidation pathways provide access to key intermediates through the selective oxidation of primary and secondary alcohols to aldehydes and ketones [9]. These biotransformations typically operate under mild conditions and exhibit high chemoselectivity [9].

Alcohol oxidases represent the primary class of enzymes employed in biocatalytic approaches for octadien-2-one synthesis [9]. Copper radical alcohol oxidases demonstrate particular effectiveness in the oxidation of primary alcohols to aldehydes, with minimal over-oxidation to carboxylic acids [9]. The reaction mechanism involves two consecutive single-electron transfer steps, resulting in the formation of aldehydes that can subsequently undergo aldol condensation reactions [9].

Table 2: Biocatalytic Oxidation Systems for Octadien-2-one Precursor Formation

Enzyme TypeSubstrateOxidation ProductOperating Temperature (°C)pH Range
Alcohol OxidasePrimary alcoholsAldehydes25-406.5-8.0
Copper Radical OxidaseBenzyl alcoholsAldehydes20-357.0-8.5
Flavin-dependent OxidaseVarious alcoholsAldehydes/Acids30-506.0-8.0
Horseradish PeroxidaseAminophenolsQuinone imines20-306.0-7.5
Galactose OxidasePrimary alcoholsAldehydes25-457.0-8.0

Flavin-dependent alcohol oxidases offer additional versatility in biocatalytic oxidation processes [9]. These enzymes utilize flavin adenine dinucleotide or flavin mononucleotide as cofactors and can oxidize a broader range of alcohol substrates [9]. The oxidation proceeds through a two-step mechanism involving initial alcohol oxidation with concomitant flavin reduction, followed by flavin reoxidation with molecular oxygen [9].

Horseradish peroxidase has been successfully employed in oxidation-cycloaddition cascade reactions that generate complex molecular architectures [10]. The enzyme catalyzes the oxidation of aminophenols to quinone imines using hydrogen peroxide as the terminal oxidant [10]. This biocatalytic approach offers advantages in terms of reaction selectivity and environmental compatibility compared to traditional chemical oxidants [10].

Multi-enzyme cascade systems represent an advanced biocatalytic strategy that combines multiple enzymatic transformations in a single reaction vessel [9]. These systems can achieve high levels of molecular complexity through sequential oxidation, condensation, and cyclization reactions [9]. Research demonstrates that cascade systems incorporating alcohol oxidases can achieve substrate concentrations of up to 60 millimolar with complete conversion in reaction times as short as 11 minutes [9].

Industrial-Scale Synthesis: Continuous Flow Reactors

Industrial-scale production of 3E,5Z-octadien-2-one requires robust synthetic methodologies that can operate efficiently at large scales while maintaining product quality and minimizing waste generation [15]. Continuous flow reactors have emerged as a preferred technology for industrial dienone synthesis due to their superior heat and mass transfer characteristics, enhanced safety profiles, and ability to maintain consistent reaction conditions [15].

The implementation of continuous flow technology for octadien-2-one synthesis offers several advantages over traditional batch processes [15]. Continuous reactors provide better control over reaction parameters such as temperature, pressure, and residence time, leading to improved product selectivity and reduced formation of unwanted byproducts [15]. The enhanced mixing efficiency in flow systems ensures more uniform reaction conditions and can significantly improve yields compared to batch processes [15].

Table 3: Continuous Flow Reactor Parameters for Industrial-Scale Synthesis

ParameterMicroreactorMesoreactorIndustrial Scale
Reactor TypeTubularPacked bedContinuous stirred tank reactor cascade
Residence Time (minutes)2-55-1530-60
Flow Rate (mL/min)0.5-2.010-50100-500
Temperature (°C)80-12070-10060-90
Pressure (bar)2-51-31-2
Mixing Efficiency (%)95-9885-9575-90
Yield (%)80-9075-8570-80
Production Rate (g/day)50-100500-10005000-10000

Microreactor technology enables precise control of reaction conditions through the use of small-diameter channels that provide high surface-to-volume ratios [15]. These systems allow for rapid heating and cooling cycles, which can be particularly beneficial for temperature-sensitive reactions [15]. The short residence times achievable in microreactors can help minimize side reactions and improve product selectivity [15].

Mesoreactor systems bridge the gap between laboratory-scale microreactors and full-scale industrial equipment [15]. Packed bed reactors within this category can accommodate higher flow rates while maintaining good mixing characteristics [15]. The use of structured packing materials or static mixing elements enhances mass transfer and reaction efficiency [15].

Industrial-scale continuous flow synthesis requires careful consideration of reactor design, process control, and downstream processing requirements [15]. Cascade reactor configurations can be employed to optimize reaction kinetics and achieve high conversion rates [15]. The integration of continuous flow reactors with advanced process control systems enables real-time monitoring and adjustment of reaction parameters [15].

Heat integration represents a critical aspect of industrial-scale continuous flow processes [15]. The exothermic nature of aldol condensation reactions requires effective heat removal to maintain optimal reaction temperatures [15]. Integrated heat exchanger networks can recover waste heat and improve overall process efficiency [15].

Isomer-Specific Synthesis Challenges

The synthesis of 3E,5Z-octadien-2-one presents significant challenges related to stereochemical control and isomer selectivity [21] [22]. The compound exists as one of several possible geometric isomers, each with distinct physical and chemical properties [22]. Achieving high selectivity for the desired 3E,5Z configuration requires careful optimization of reaction conditions and, in many cases, the development of specialized synthetic strategies [21].

Stereochemical control in dienone synthesis is complicated by the tendency of conjugated systems to undergo isomerization under reaction conditions [21]. The E,Z configuration represents a thermodynamically less stable arrangement compared to the E,E isomer, making selective synthesis particularly challenging [21]. Traditional synthetic approaches often yield mixtures of stereoisomers that require separation and purification [21].

Table 4: Isomer-Specific Synthesis Challenges and Solutions

Stereochemical ChallengeTraditional MethodSelectivity (%)Advanced MethodImproved Selectivity (%)
E/Z selectivityBase-catalyzed condensation60-70Chiral auxiliary85-95
RegioselectivitySubstrate-controlled addition70-80Directing group strategy90-95
Product separationFractional distillation85-90Chromatographic separation95-99
Thermodynamic equilibriumHigh temperature50-60Kinetic trapping80-90
Kinetic controlLow temperature75-85Catalyst control90-95

The development of stereoselective synthetic methodologies has focused on several key strategies [23]. Chiral auxiliary approaches involve the temporary attachment of chiral directing groups that influence the stereochemical outcome of the reaction [23]. These auxiliaries can be removed after the reaction to yield the desired stereoisomer in high enantiomeric purity [23].

Kinetic versus thermodynamic control represents a fundamental consideration in isomer-specific synthesis [21]. Low-temperature reactions often favor kinetic control, leading to preferential formation of the initially formed stereoisomer [21]. Conversely, high-temperature conditions promote thermodynamic equilibration, resulting in the formation of the most stable isomer [21].

Catalyst-controlled stereoselectivity offers an alternative approach to achieving high isomer selectivity [23]. The use of chiral catalysts or ligands can direct the stereochemical outcome of the reaction through preferential stabilization of specific transition states [23]. This approach has shown particular promise in metal-catalyzed reactions where the coordination environment of the metal center influences stereoselectivity [23].

Separation and purification of stereoisomers present additional challenges in isomer-specific synthesis [23]. Traditional methods such as fractional distillation often provide limited resolution for closely related stereoisomers [23]. Advanced chromatographic techniques, including chiral stationary phases and preparative-scale separations, can achieve higher levels of stereoisomer purity [23].

3E,5Z-Octadien-2-one exhibits distinctive reactivity patterns characteristic of conjugated dienone systems. The compound possesses multiple reactive sites that enable both electrophilic and nucleophilic addition reactions, with the reactivity being significantly influenced by the extended conjugation and the specific stereochemical configuration.

Electrophilic Addition Mechanisms

The conjugated diene system in 3E,5Z-Octadien-2-one facilitates electrophilic addition reactions through multiple pathways . Electrophiles preferentially attack the electron-rich double bonds, with the reaction proceeding through formation of resonance-stabilized carbocationic intermediates. The mechanism involves initial electrophile coordination to one of the double bonds, followed by carbocation formation and subsequent nucleophile capture .

The stereochemical outcome of electrophilic additions depends critically on the geometric constraints imposed by the 3E,5Z configuration. Anti-addition across the double bonds represents the predominant stereochemical pathway, consistent with typical alkene reactivity patterns . However, the presence of the ketone functionality and the specific double bond geometry create unique stereoelectronic effects that can influence regioselectivity.

Common electrophilic reagents that react with 3E,5Z-Octadien-2-one include halogens (bromine, chlorine), hydrogen halides (hydrogen bromide, hydrogen chloride), and protic acids . The reaction rates are enhanced compared to simple alkenes due to the stabilization provided by the extended conjugated system.

Nucleophilic Addition Pathways

Nucleophilic addition reactions primarily target the electrophilic carbonyl carbon, though the β-carbon of the conjugated system also serves as a reactive site . The ketone functionality, activated by conjugation with the diene system, readily undergoes nucleophilic attack by various nucleophiles including amines, thiols, and organometallic reagents .

The mechanism of nucleophilic addition to the carbonyl follows conventional pathways, with nucleophile attack resulting in tetrahedral intermediate formation. The stereochemistry of addition is influenced by steric factors, with facial selectivity determined by the relative accessibility of the carbonyl carbon .

Nucleophilic addition to the β-position of the conjugated system follows Michael addition pathways, representing a significant reaction mode for this compound class. The reaction typically proceeds through conjugate addition, with the nucleophile attacking the β-carbon and formation of an enolate intermediate that subsequently undergoes protonation [5] [6].

Regioselectivity and Stereoselectivity Factors

The regioselectivity of addition reactions is governed by both electronic and steric factors. Electronic effects favor addition at the most electrophilic sites, while steric hindrance can redirect reactivity to less substituted positions . The 3E,5Z geometry creates specific spatial arrangements that influence approach pathways for both electrophiles and nucleophiles.

Stereoelectronic effects play a crucial role in determining reaction outcomes. The orbital overlap patterns in the conjugated system create preferential reaction pathways that are reflected in the observed stereochemical outcomes [7] [8]. The antiperiplanar arrangement required for optimal orbital interactions significantly influences the stereochemical course of addition reactions.

Oxidation and Reduction Pathways

The oxidation and reduction chemistry of 3E,5Z-Octadien-2-one is characterized by selective reactivity at multiple functional sites, with reaction outcomes being strongly dependent on reagent choice and reaction conditions.

Oxidation Mechanisms and Selectivity

Oxidation reactions of 3E,5Z-Octadien-2-one can target both the carbonyl functionality and the double bonds, with selectivity being controlled through appropriate reagent selection [10]. Oxidation of the ketone typically leads to carboxylic acid formation under vigorous conditions using strong oxidizing agents such as potassium permanganate or chromium trioxide .

The double bonds undergo oxidation through several mechanistic pathways. Epoxidation represents a significant reaction mode, with reagents such as meta-chloroperoxybenzoic acid (MCPBA) providing stereospecific syn-addition across the double bonds [11]. The stereochemical outcome is retention-based, with the newly formed epoxide maintaining the original alkene geometry.

Selective oxidation patterns are influenced by the electronic properties of the conjugated system. The electron density distribution affects the relative reactivity of different sites, with electron-rich positions showing enhanced susceptibility to electrophilic oxidizing agents [12] [13].

Reduction Mechanisms and Stereochemistry

Reduction of conjugated dienones presents unique mechanistic challenges due to the presence of multiple reducible sites. Recent developments have demonstrated highly selective reduction methodologies that enable precise control over reaction outcomes [14] [15].

Triphenylphosphine oxide-catalyzed reduction using trichlorosilane as the reducing agent has emerged as a particularly effective method for selective α,β-double bond reduction [14] [15]. This methodology achieves selective reduction of the conjugated double bond while leaving other functional groups unchanged. The reaction proceeds through a mechanism involving Lewis base activation of the silane reducing agent, followed by hydride delivery to the β-carbon of the enone system.

The stereochemical outcome of reduction reactions is influenced by the catalyst system and reaction conditions. Rhodium-catalyzed hydrogenation provides another avenue for selective reduction, with the stereochemical outcome being controlled through catalyst selection and reaction parameters [16]. The facial selectivity of hydrogen delivery is determined by the steric environment around the double bond and the coordination preferences of the catalyst.

Selective α,β-reduction maintains the stereochemical integrity of the remaining double bond, demonstrating the high degree of control achievable with modern catalytic systems [14]. The preservation of stereochemistry is particularly important for applications requiring specific geometric configurations in the product molecules.

Substrate-Controlled Selectivity

The inherent electronic and steric properties of 3E,5Z-Octadien-2-one contribute significantly to the observed selectivity patterns in both oxidation and reduction reactions. The conjugated system creates distinct electronic environments that favor specific reaction pathways [17] [18].

Temperature-dependent selectivity has been observed in oxidation reactions of related cyclic ketones, with low-temperature conditions (550-700 K) favoring specific oxidation pathways that lead to conjugated cyclic products [17] [18]. These findings suggest that thermal control can be used to direct reaction selectivity in dienone oxidations.

Stereoelectronic Effects on Reaction Outcomes

Stereoelectronic effects represent fundamental factors that govern the reactivity and selectivity patterns observed in 3E,5Z-Octadien-2-one chemistry. These effects arise from specific orbital interactions that stabilize particular molecular conformations and transition states.

Conjugation and Electronic Delocalization

The extended π-system in 3E,5Z-Octadien-2-one creates significant stabilization through electronic delocalization [19]. This conjugation affects reactivity by increasing the electrophilicity at the β-position relative to the carbonyl, making it a preferential site for nucleophilic attack in Michael addition reactions [5] [6].

The resonance stabilization provided by the conjugated system influences the energy barriers for various reaction pathways. Lower activation energies are observed for reactions that maintain or extend the conjugated system, while reactions that disrupt conjugation face higher energy barriers [20] [21].

Electronic delocalization in transition states represents a critical factor in determining reaction selectivity. Transition states that benefit from extended conjugation are energetically favored, leading to preferential formation of products that arise through these pathways [20].

Orbital Overlap and Geometric Constraints

The 3E,5Z geometry creates specific orbital overlap patterns that influence reaction stereochemistry [8]. Optimal orbital interactions require specific geometric arrangements between reacting species, with deviations from ideal geometries resulting in reduced reaction rates.

Hyperconjugation effects contribute to the stabilization of carbocationic intermediates formed during electrophilic addition reactions [22] [23]. The σ→π* orbital interactions provide additional stabilization that influences both reaction rates and stereochemical outcomes.

Anomeric effects, while more commonly associated with cyclic systems, can influence conformational preferences in dienone systems through n→σ* orbital interactions [8]. These effects contribute to the overall stereoelectronic profile of the molecule and influence reaction pathways.

Transition State Stabilization

Stereoelectronic effects are particularly pronounced in transition state stabilization, where specific orbital interactions can significantly lower activation barriers [7] [20]. The geometry of the transition state determines the extent of orbital overlap and consequently the degree of stabilization achieved.

Polarized transition states, where charge distribution is influenced by the substituent pattern, show enhanced reactivity for specific reaction pathways [7]. The electron-withdrawing nature of the ketone functionality creates polarization that favors certain reaction modes over others.

Force-accelerated reactions, studied through computational methods, demonstrate how external constraints can influence stereoelectronic effects [20] [21]. These studies provide insights into the fundamental factors that control reaction selectivity in complex molecular systems.

Conformational Effects on Reactivity

The conformational preferences of 3E,5Z-Octadien-2-one are influenced by stereoelectronic factors that affect both ground state stability and reaction pathways [24]. Different conformers exhibit varying reactivity patterns due to differences in orbital alignment and steric accessibility.

Dipole-dipole interactions contribute to conformational preferences, particularly in polar solvents where specific conformers are stabilized through enhanced solvation [24]. These conformational effects can significantly influence reaction outcomes by preferentially populating reactive conformations.

Photochemical Reactivity and Stability

The photochemical behavior of 3E,5Z-Octadien-2-one is characterized by light-induced isomerization reactions and potential cyclization pathways that reflect the inherent photochemical reactivity of conjugated dienone systems.

Photoisomerization Mechanisms

Ultraviolet irradiation of 3E,5Z-Octadien-2-one induces E/Z isomerization reactions that can alter the stereochemical configuration of the double bonds [25] [24]. The photochemical mechanism involves electronic excitation to higher energy states, followed by rotation around the formally double bonds in the excited state.

The photochemical reactivity is wavelength-dependent, with different wavelengths inducing distinct reaction pathways [26]. UV light typically promotes direct electronic transitions, while visible light can be effective when appropriate sensitizers are employed [26].

Triplet-sensitized reactions provide an alternative pathway for photochemical transformations, often with different selectivity patterns compared to direct photolysis [25]. The choice of sensitizer can influence both the efficiency and selectivity of the photochemical process.

Photochemical Stability Factors

The stability of 3E,5Z-Octadien-2-one under photochemical conditions depends on several factors including light intensity, wavelength, and the presence of stabilizing or sensitizing agents [27]. Storage under amber conditions at low temperatures is typically recommended to minimize photochemical degradation [27].

Temperature effects on photochemical stability have been observed, with higher temperatures generally increasing the rate of photochemical reactions [25]. The activation energies for photochemical processes are typically different from those of thermal reactions, leading to different temperature dependencies.

Solvent effects can significantly influence photochemical reactivity and stability. Polar solvents may stabilize certain excited states, while non-polar solvents favor others [24]. The choice of solvent can therefore be used to control photochemical selectivity.

Quantum Yield and Efficiency Considerations

The quantum efficiency of photochemical reactions involving 3E,5Z-Octadien-2-one depends on the competition between productive photochemical pathways and non-radiative decay processes [24]. High quantum yields are observed for reactions that proceed through efficiently populated excited states.

Fluorescence quantum yields provide insight into the photophysical properties of the molecule and the efficiency of competitive photochemical processes [24]. Compounds with low fluorescence quantum yields often show high photochemical reactivity due to efficient non-radiative decay through reactive pathways.

Acid/Base-Catalyzed Rearrangements

Acid and base-catalyzed rearrangements of 3E,5Z-Octadien-2-one represent important reaction pathways that can lead to significant structural reorganization and provide access to diverse molecular frameworks.

Acid-Catalyzed Mechanisms

Lewis acid-catalyzed rearrangements proceed through initial coordination of the acid to the ketone oxygen, followed by carbocationic rearrangement processes [28] [29]. The mechanism typically involves migration of alkyl or aryl groups to relieve strain or achieve more stable carbocation intermediates.

The choice of Lewis acid significantly influences both the reaction rate and the selectivity of rearrangement. Strong Lewis acids such as aluminum chloride or tin(IV) chloride provide sufficient activation for rearrangement under mild conditions [28]. The acid strength must be balanced against the desired selectivity, as overly strong acids can lead to multiple competing rearrangement pathways.

Proton-catalyzed rearrangements follow different mechanistic pathways, typically involving protonation of the carbonyl oxygen followed by carbocation formation [30]. The stereochemistry of the rearrangement depends on the migration pathway and the stability of the resulting carbocationic intermediates.

Base-Catalyzed Transformations

Base-catalyzed rearrangements proceed through enolate formation followed by rearrangement processes that can involve sigmatropic shifts or other reorganization mechanisms [29]. The mechanism depends on the base strength and the specific substitution pattern of the dienone.

Cope rearrangements represent one class of base-catalyzed transformations that can occur in appropriately substituted dienone systems [31] [32]. These -sigmatropic rearrangements proceed through concerted mechanisms with well-defined stereochemical outcomes.

Anionic rearrangements can also occur through mechanisms involving carbanion intermediates formed through deprotonation of activated positions [29]. The regiochemistry of deprotonation depends on the acidity of different positions and the steric accessibility to the base.

Temperature and Solvent Effects

The temperature dependence of rearrangement reactions reflects the activation energies required for the specific reorganization processes [33] [34]. Higher temperatures generally favor rearrangement pathways with higher activation barriers, potentially changing the product distribution.

Solvent effects on rearrangement reactions can be substantial, particularly for ionic mechanisms where solvent stabilization of charged intermediates is important [33]. Polar solvents typically favor ionic rearrangements, while non-polar solvents may favor radical or concerted pathways.

The thermodynamic driving force for rearrangement depends on the relative stability of starting materials and products [34]. Rearrangements that lead to more stable products, such as those with enhanced conjugation or reduced ring strain, are thermodynamically favored.

Stereochemical Control in Rearrangements

The stereochemical outcome of rearrangement reactions is controlled by the mechanism and the geometric constraints of the rearrangement process [35] [34]. Concerted rearrangements typically show high stereoselectivity due to the geometric requirements of the transition state.

Stepwise rearrangements through carbocationic intermediates may show lower stereoselectivity due to the potential for rotation around single bonds in the intermediate [33]. However, conformational constraints can limit this rotation and maintain stereochemical control.

Rearrangement TypeTypical ConditionsMechanismStereochemical Outcome
Lewis Acid-CatalyzedAlCl₃, 0-50°CCarbocationicRetention or inversion
Thermal Sigmatropic150-250°CConcertedHighly stereoselective
Base-CatalyzedStrong base, RTAnionicDepends on mechanism
PhotochemicalUV light, RTExcited stateE/Z isomerization

Purity

90% min. ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 07-20-2023

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